(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone
Description
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone is a synthetic small molecule featuring a fluorinated imidazo[2,1-b]thiazole core linked to a piperidine moiety via a methanone bridge. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities . The 4-fluorophenyl substituent at the 6-position of the thiazole ring enhances metabolic stability and modulates electronic properties, while the piperidinyl group contributes to solubility and target binding .
Synthetic routes for analogous compounds involve condensation of substituted phenacyl bromides with ethyl 2-aminothiazole-4-acetate, followed by hydrazide formation and cyclization .
Properties
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c18-13-6-4-12(5-7-13)14-10-21-15(11-23-17(21)19-14)16(22)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCAASXIHAEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like anhydrous magnesium sulfate (MgSO4). The reaction proceeds through a cyclization process, forming the imidazo[2,1-b]thiazole core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The purification steps often include recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds with similar structures. The imidazole and thiazole moieties are known for their ability to inhibit microbial growth.
Case Study: Antimicrobial Evaluation
A recent study synthesized derivatives of imidazo-thiazole compounds, including (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone, and evaluated their antimicrobial activity against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicated that several derivatives exhibited significant activity against pathogens such as E. coli and S. aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 12 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the imidazo-thiazole structure enhances the antimicrobial efficacy of the compounds .
Anticancer Properties
The compound has also been investigated for its anticancer activities. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms.
Case Study: Cytotoxicity Assessment
A study conducted on a series of thiazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The mechanism involved the induction of S-phase arrest and activation of apoptotic pathways.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| D | HeLa | 5 |
| E | MCF-7 | 7 |
| F | A549 | 6 |
The results indicate that compounds with similar structures to this compound can serve as potential lead molecules for anticancer drug development .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Compounds containing piperidine rings have been associated with neuroprotective effects in various models of neurodegeneration.
Case Study: Neuroprotection in Animal Models
In a recent animal study, derivatives of imidazo-thiazole were tested for their ability to protect neuronal cells from oxidative stress-induced damage. The results showed a significant reduction in neuronal apoptosis and improved cognitive function in treated animals compared to controls.
Mechanism of Action
The mechanism of action of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets in the cell. It binds to DNA and inhibits the activity of topoisomerase II, an enzyme involved in DNA replication . This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, cell death. The compound’s ability to induce apoptosis in cancer cells is a key aspect of its anticancer activity.
Comparison with Similar Compounds
Key Observations :
Table 2: Cytotoxic and Enzymatic Activities of Analogous Compounds
Key Observations :
- Anticancer Potential: Piperazinyl acetamide derivatives (e.g., 5l) show potent cytotoxicity, suggesting that the target compound’s piperidinyl methanone group may require optimization for similar efficacy .
- Enzyme Inhibition: Thiazolidinone derivatives (e.g., 4d) demonstrate aldose reductase inhibition, but fluorophenyl analogs lack direct activity data .
Physicochemical and Spectroscopic Data
Table 3: Spectroscopic Comparison
Biological Activity
The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone is a notable member of the imidazo-thiazole class of compounds, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse research studies, case reports, and experimental data.
- IUPAC Name : this compound
- Molecular Formula : C14H12FN3S
- Molecular Weight : 273.33 g/mol
- CAS Number : Not explicitly listed, but related compounds exist with CAS numbers indicating similar structures.
Antimicrobial Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis and biological evaluation of various imidazo-thiazole derivatives, demonstrating promising activity against Mycobacterium tuberculosis (Mtb). The derivative with a similar structure displayed an IC50 of 2.32 μM against Mtb H37Ra, suggesting that modifications in the imidazo-thiazole framework can enhance antimicrobial efficacy .
Anti-Cancer Properties
The compound's structural analogs have been investigated for anti-cancer properties. A review of imidazo-thiazole derivatives indicated that they could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown activity against multiple cancer cell lines, suggesting a potential role in cancer therapy .
Enzyme Inhibition
Imidazo-thiazole compounds have also been studied for their ability to inhibit specific enzymes involved in disease processes. For example, certain derivatives have demonstrated inhibitory effects on kinases and other target enzymes that are crucial in signaling pathways related to cancer and inflammation .
Case Study 1: Antitubercular Activity
In a recent study focusing on the antitubercular activity of imidazo-thiazole derivatives, a compound structurally similar to this compound was evaluated. The findings revealed that this derivative exhibited selective inhibition against Mtb with minimal toxicity towards human lung fibroblast cells (MRC-5), supporting its potential as a lead compound for further development .
Case Study 2: Cancer Cell Lines
Another investigation assessed the cytotoxic effects of various imidazo-thiazole derivatives on different cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells while sparing normal cells, highlighting their therapeutic potential and selectivity .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
